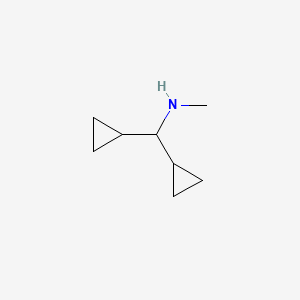

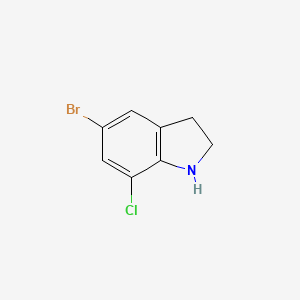

![molecular formula C11H17N3O B1284882 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 954271-42-2](/img/structure/B1284882.png)

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

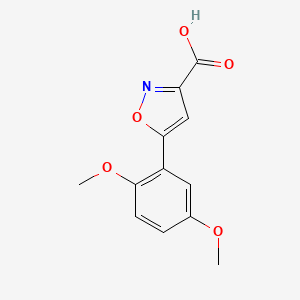

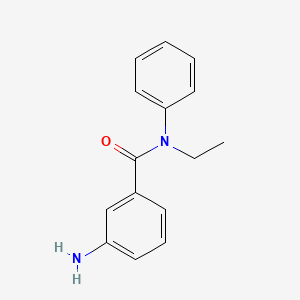

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol, more commonly referred to as AMP-4-P, is an organic compound composed of a pyridine ring and a piperidine ring connected by an aminomethyl bridge. It is a derivative of piperidine, a cyclic organic compound with a five-membered ring structure, and is a member of the piperidines family. AMP-4-P has a wide range of applications in various scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Alzheimer’s Disease Research

The pyridine moiety, a core structure in 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol, plays a significant role in medicinal chemistry, particularly in the design of BACE1 inhibitors for Alzheimer’s disease treatment . The compound’s ability to form hydrogen bonds and its basicity make it a valuable scaffold in developing drugs that can inhibit the formation of amyloid β peptides, implicated in Alzheimer’s disease.

Pharmacophore in Drug Design

Aminomethyl-pyridinyl compounds serve as pharmacophores due to their significant biological and therapeutic value. They are particularly important in the design of molecules with varied medicinal applications, including antiviral, anticancer, and anti-inflammatory properties .

Bioisostere Development

The pyridine ring in 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol can act as a bioisostere for amines, amides, and other nitrogen-containing heterocycles. This makes it an essential tool in drug discovery, where modifying the molecular structure without changing the pharmacological profile is crucial .

Chemical Synthesis and Catalysis

This compound can be used in chemical synthesis, serving as a building block for more complex molecules. Its reactivity allows for the development of new synthetic pathways and catalytic processes, potentially leading to the creation of novel materials or pharmaceuticals .

Material Science

In material science, the stability and solubility properties of the pyridine ring make it a candidate for developing new polymers and coatings. These materials could have applications in various industries, from electronics to biotechnology .

Analytical Chemistry

1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol may be used as a reagent or a standard in analytical chemistry due to its defined structure and properties. It could help in the quantification and identification of other substances in complex mixtures .

Mechanism of Action

Target of Action

The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is Tryptase alpha/beta-1 (Tryptase) . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It plays a role in innate immunity .

Mode of Action

It is suggested that the compound might interact with its target, tryptase, leading to changes in the function of the target

Biochemical Pathways

Given that the compound targets tryptase, it can be inferred that it may influence the pathways associated with mast cell activation and innate immunity .

Result of Action

Considering its target, the compound may influence the function of mast cells and innate immunity .

properties

IUPAC Name |

1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJKUNJRZEDLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

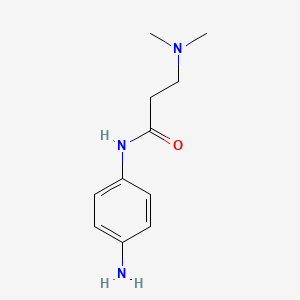

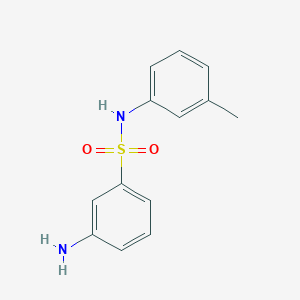

![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)